molecular formula C23H45N5O14 B1678474 Paromomycin CAS No. 7542-37-2

Paromomycin

Cat. No.: B1678474
CAS No.: 7542-37-2
M. Wt: 615.6 g/mol
InChI Key: UOZODPSAJZTQNH-LSWIJEOBSA-N
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Mechanism of Action

Target of Action

Paromomycin primarily targets the 16S ribosomal RNA of bacteria . This RNA is a component of the small (30S) subunit of the bacterial ribosome, which is involved in protein synthesis .

Mode of Action

This compound inhibits protein synthesis by binding to the 16S ribosomal RNA . The bacterial proteins are synthesized by ribosomal RNA complexes, which are composed of two subunits, a large subunit (50S) and a small (30S) subunit, forming a 70S ribosomal subunit . The tRNA binds to the top of this ribosomal structure . By binding to the 16S ribosomal RNA, this compound interferes with this process, leading to the production of defective proteins .

Biochemical Pathways

It is known that the drug interferes with protein synthesis, which is a crucial process for bacterial survival . This interference leads to the production of defective proteins, which can disrupt various cellular functions and eventually lead to bacterial death .

Pharmacokinetics

This compound is poorly absorbed in the gastrointestinal tract . This characteristic makes it particularly useful for treating intestinal infections, as the drug remains in the gut where it can act directly on the infecting organisms . The drug is excreted in feces .

Result of Action

The primary result of this compound’s action is the death of the bacteria. By inhibiting protein synthesis, this compound causes the production of defective proteins. The accumulation of these defective proteins disrupts various cellular functions, leading to bacterial death .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, in the gastrointestinal tract, where it is poorly absorbed, this compound can act directly on the infecting organisms . .

Biochemical Analysis

Biochemical Properties

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA . This interaction with the ribosomal RNA complexes, which are composed of two subunits, disrupts the formation of bacterial proteins . The nature of these interactions is such that it closely parallels the in vitro and in vivo antibacterial action of neomycin .

Cellular Effects

This compound has a broad spectrum of activity against various types of cells, including Gram-negative and Gram-positive bacteria . It increases the error rate in ribosomal translation, leading to the production of defective polypeptide chains . This continuous production of defective proteins eventually leads to bacterial death .

Molecular Mechanism

The mechanism of action of this compound involves its binding to a RNA loop, where residues A1492 and A1493 are usually stacked, and expels these two residues . These two residues are involved in the detection of correct Watson-Crick pairing between the codon and anti-codon .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It is known that the most common adverse effects associated with this compound sulfate are abdominal cramps, diarrhea, heartburn, nausea, and vomiting . Long-term use of this compound increases the risk for bacterial or fungal infection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, it has been shown to be effective at a dosage of 50mg/kg/day or more for ileal infection and 200mg/kg/day or more for caecal infection . The effect was thus shown to differ according to the anatomical site of the infection .

Metabolic Pathways

The metabolic pathways that this compound is involved in primarily relate to its role as an aminoglycoside antibiotic. It inhibits protein synthesis by binding to 16S ribosomal RNA

Transport and Distribution

This compound is poorly absorbed after oral administration, with almost 100% of the drug recoverable in the stool This suggests that its transport and distribution within cells and tissues are limited

Chemical Reactions Analysis

Paromomycin undergoes various chemical reactions, including oxidation and substitution reactions. The compound contains oxidizable groups such as amines and hydroxyls, which can be detected electrochemically . Common reagents used in these reactions include oxidizing agents and derivatization agents for detection purposes. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Paromomycin is similar to other aminoglycoside antibiotics such as neomycin and streptomycin . it has unique properties that make it effective against a broader range of parasitic infections. Unlike some other aminoglycosides, this compound is poorly absorbed in the gastrointestinal tract, making it particularly useful for treating intestinal infections . Additionally, this compound has been shown to have fewer systemic side effects compared to pentavalent antimony compounds used in the treatment of leishmaniasis .

Similar Compounds

  • Neomycin
  • Streptomycin
  • Gentamicin
  • Tobramycin

This compound’s unique properties and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.

Properties

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZODPSAJZTQNH-LSWIJEOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1))
Record name Paromomycin [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8023424
Record name Paromomycin
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Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paromomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015490
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Solubility

7.97e+01 g/L
Record name Paromomycin
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Mechanism of Action

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA. Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit. tRNA binds to the top of this ribosomal structure. Paramomycin binds to the A site, which causes defective polypeptide chains to be produced. Continuous production of defective proteins eventually leads to bacterial death.
Record name Paromomycin
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CAS No.

7542-37-2, 1263-89-4
Record name Paromomycin
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Record name Paromomycin [INN:BAN]
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Record name Paromomycin
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Record name Paromomycin
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Record name PAROMOMYCIN
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Record name Paromomycin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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